Azetidine-1-sulfonyl fluoride
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Overview
Description
Azetidine-1-sulfonyl fluoride is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-1-sulfonyl fluoride can be synthesized through various methods. One notable approach involves the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes. This method utilizes an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to the formation of difunctionalized azetidines in a single step . Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The reactivity of this compound is driven by the considerable ring strain of the four-membered ring, which makes it more reactive than related compounds such as aziridines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfonyl imines, terminal alkynes, and carbodiimides. Reaction conditions often involve the use of photocatalysts or copper catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound include difunctionalized azetidines and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Azetidine-1-sulfonyl fluoride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules, including polyamines and other nitrogen-containing polymers . In biology and medicine, this compound derivatives have shown potential as antibacterial and antimicrobial agents . Additionally, this compound is used in materials science for the development of coatings and templates for various applications .
Mechanism of Action
The mechanism of action of azetidine-1-sulfonyl fluoride involves its reactivity due to the ring strain of the four-membered ring. This strain facilitates nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in polymerization or as a pharmaceutical intermediate .
Comparison with Similar Compounds
Azetidine-1-sulfonyl fluoride is similar to other nitrogen-containing heterocycles such as aziridines and oxetanes. it is unique due to its four-membered ring structure, which imparts greater ring strain and reactivity compared to aziridines . This increased reactivity makes this compound a valuable compound for various synthetic applications.
List of Similar Compounds:- Aziridine
- Oxetane
- Piperidine
- Pyrrolidine
This compound stands out among these compounds due to its unique combination of reactivity and stability, making it a versatile tool in organic synthesis and other scientific fields .
Properties
Molecular Formula |
C3H6FNO2S |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
azetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6FNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 |
InChI Key |
KGAAASKQMYYULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)F |
Origin of Product |
United States |
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